2-Amino-5-(Benzyloxy)-4-Methoxybenzamid

Übersicht

Beschreibung

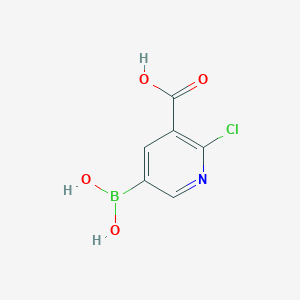

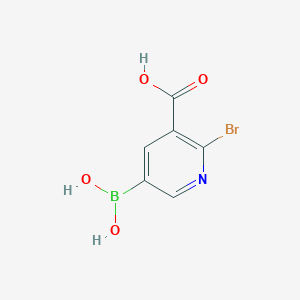

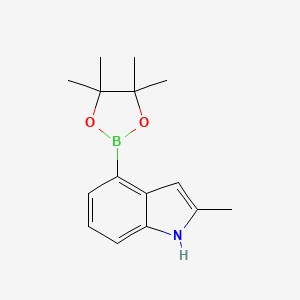

2-Amino-5-(benzyloxy)-4-methoxybenzamide is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-5-(benzyloxy)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-(benzyloxy)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Arzneimittelsynthese und -entwicklung

“2-Amino-5-(Benzyloxy)-4-Methoxybenzamid” ist eine Verbindung, die bei der Synthese verschiedener pharmazeutischer Arzneimittel eingesetzt werden kann. Seine Struktur ermöglicht Modifikationen, die zur Entwicklung neuer Therapeutika führen können. Zum Beispiel kann es als Vorläufer bei der Synthese von Molekülen mit potenzieller antituberkulärer Aktivität dienen .

Industrielle Anwendungen: Organische Synthese

Industriell kann “this compound” ein wichtiges Zwischenprodukt in organischen Syntheseprozessen sein. Seine Benzyloxygruppe ist besonders nützlich bei Reaktionen, die den Schutz der Phenolfunktionalität während komplexer Syntheseschritte erfordern .

Pharmakologie: Borreagenzien in der Arzneimittelabgabe

Die Struktur der Verbindung ist geeignet zur Bildung von Borreagenzien, die in der Pharmakologie für Arzneimittel-Abgabesysteme von Bedeutung sind, insbesondere in der Krebstherapie durch die Bor-Neutronen-Einfangtherapie .

Analytische Chemie: Chromatographiestandards

In der analytischen Chemie könnte “this compound” aufgrund seiner einzigartigen chemischen Eigenschaften als Standard- oder Referenzverbindung in der chromatographischen Analyse verwendet werden, was die Identifizierung und Quantifizierung ähnlicher Verbindungen unterstützt .

Biochemische Analyse

Biochemical Properties

2-Amino-5-(benzyloxy)-4-methoxybenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with threonine aldolases, which are pyridoxal 5′-phosphate (PLP)-dependent enzymes . These interactions are crucial for the reversible aldol reaction of glycine as a donor with an aldehyde acceptor to form β-hydroxy-α-amino acids. The nature of these interactions involves the formation of stable enzyme-substrate complexes, which facilitate the catalytic process.

Cellular Effects

2-Amino-5-(benzyloxy)-4-methoxybenzamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit antiproliferative activities against human leukemia cell lines and prostate cancer cell lines . This compound affects cell function by modulating key signaling pathways and altering gene expression patterns, leading to changes in cellular metabolism and growth.

Molecular Mechanism

The molecular mechanism of 2-Amino-5-(benzyloxy)-4-methoxybenzamide involves its binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as histone deacetylases (HDACs) and Bcr-Abl kinase . By inhibiting these enzymes, the compound can alter gene expression and disrupt cellular processes that are critical for cancer cell survival. Additionally, it may interact with other proteins and enzymes, leading to changes in their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-5-(benzyloxy)-4-methoxybenzamide have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of 2-Amino-5-(benzyloxy)-4-methoxybenzamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

2-Amino-5-(benzyloxy)-4-methoxybenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It may be metabolized by enzymes such as cytochrome P450s, leading to the formation of active or inactive metabolites. These metabolic pathways are crucial for determining the compound’s bioavailability, efficacy, and safety.

Transport and Distribution

The transport and distribution of 2-Amino-5-(benzyloxy)-4-methoxybenzamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Eigenschaften

IUPAC Name |

2-amino-4-methoxy-5-phenylmethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-8-12(16)11(15(17)18)7-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOHJQTXPIRNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10731636 | |

| Record name | 2-Amino-5-(benzyloxy)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60547-95-7 | |

| Record name | 2-Amino-4-methoxy-5-(phenylmethoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60547-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-(benzyloxy)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate](/img/structure/B1526627.png)

![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1526633.png)

![4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol](/img/structure/B1526639.png)